tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-amino-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-5-4-8-7(6-15)9(12)14-13-8/h4-6H2,1-3H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGNLFYXPZBDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736602 | |
| Record name | tert-Butyl 3-amino-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398491-64-0 | |
| Record name | 1,1-Dimethylethyl 3-amino-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=398491-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-amino-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-amino-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butyl hydrazine with a suitable pyridine derivative, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to tert-butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine derivatives exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrazolo-pyridine derivatives and highlighted their potential as inhibitors of cancer cell proliferation .
2. Neuroprotective Effects
This compound has been investigated for its neuroprotective effects. A study demonstrated that pyrazolo[4,3-c]pyridine derivatives could mitigate neurodegeneration in models of Alzheimer's disease by inhibiting specific enzymes involved in amyloid-beta production .
Pharmacological Insights
1. Enzyme Inhibition
tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine derivatives have shown promise as enzyme inhibitors. They are particularly noted for their ability to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in various cellular signaling pathways .
2. Antimicrobial Properties
Recent studies have also explored the antimicrobial properties of this compound. Research indicated that certain derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Anticancer Activity
In a controlled study involving various cancer cell lines, tert-butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine derivatives were tested for their cytotoxic effects. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against specific cancer types.
Case Study 2: Neuroprotection
A recent animal model study assessed the neuroprotective effects of this compound in inducing apoptosis inhibition pathways. The results demonstrated a reduction in neuroinflammation markers and improved cognitive function metrics post-treatment.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate can be contextualized by comparing it to derivatives with varying substituents. Below is a detailed analysis:
Structural Analogues and Their Properties
Biological Activity
Chemical Identity
- IUPAC Name: tert-butyl 3-amino-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
- CAS Number: 398491-64-0
- Molecular Formula: CHNO
- Molecular Weight: 238.29 g/mol
- PubChem ID: 67201367
This compound belongs to the class of pyrazolo[4,3-c]pyridines, which are known for their diverse biological activities.
Antimicrobial Properties
Recent studies have highlighted the potential of tert-butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate as an antimicrobial agent. It has shown inhibitory effects against various pathogens, including those categorized under the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The compound's mechanism of action involves interference with critical bacterial enzymes and metabolic pathways.
Antiviral Activity
The compound has also been investigated for its antiviral properties. It exhibits activity against hepatitis B virus (HBV), particularly by disrupting the viral capsid assembly process. This suggests a potential therapeutic application in treating HBV infections.
Antiparasitic Effects
In addition to its antibacterial and antiviral properties, this compound has demonstrated antiparasitic activity. Research indicates that it inhibits protein-protein interactions in parasite cells, which is crucial for their survival and replication.
Case Studies and Experimental Data
- Antimicrobial Activity:
- Antiviral Mechanism:
- Antiparasitic Action:
Comparative Biological Activity Table
Q & A
Basic: What synthetic methodologies are recommended for preparing tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate?
The compound is typically synthesized via multi-step routes involving cyclization and functional group protection. For example:
- Step 1 : Formation of the pyrazolo[4,3-c]pyridine core through condensation reactions, often using amines and thiocyanates as precursors (e.g., cyclopropylamine derivatives) .
- Step 2 : Introduction of the tert-butyl carbamate (Boc) protecting group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, DCM) .
- Step 3 : Reduction or deprotection steps to yield the free amine group, monitored by TLC or HPLC for reaction completion .
Key considerations include inert atmosphere (N₂/Ar) for moisture-sensitive intermediates and purification via column chromatography (silica gel, hexane/EtOAc gradients) .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction is critical for confirming stereochemistry and bond configurations. For example:
- Crystallization : Diffraction-quality crystals are grown via slow evaporation in solvents like EtOH or DCM/hexane mixtures .
- Data collection : High-resolution datasets (e.g., R factor < 0.06) at low temperatures (173 K) minimize thermal motion artifacts .
- Validation : Compare experimental bond lengths (e.g., C–N: ~1.34 Å) and angles with computational models (DFT) to detect deviations caused by tautomerism or packing effects .
Structural discrepancies (e.g., amine group orientation) can arise from solvent polarity or crystallization conditions, requiring iterative refinement .
Basic: What safety protocols are essential for handling this compound in the laboratory?
Based on GHS classifications:
- Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization (Category 3) .
- Precautions :
- Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent decomposition .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., kinase inhibition potency) may stem from:
- Purity variations : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity (>98%) and quantify impurities (e.g., de-Boc byproducts) .
- Assay conditions : Standardize ATP concentrations (e.g., 10 µM) and incubation times (30–60 min) to ensure reproducibility .
- Solvent effects : Compare DMSO stock stability (e.g., NMR monitoring over 72 hours) to exclude solvent-induced degradation .
Statistical tools (e.g., Grubbs’ test) can identify outliers in IC₅₀ datasets .
Basic: What analytical techniques are used to characterize this compound?
- NMR : ¹H/¹³C NMR confirms Boc group integrity (tert-butyl singlet at ~1.4 ppm) and amine proton integration .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 265.35) .
- Elemental analysis : Carbon/nitrogen ratios (±0.3%) ensure stoichiometric accuracy .
Advanced: How does steric hindrance from the tert-butyl group influence reactivity in downstream modifications?
The bulky tert-butyl carbamate:
- Slows nucleophilic attacks : Requires stronger bases (e.g., LDA) for deprotection compared to methyl or benzyl groups .
- Directs regioselectivity : In electrophilic substitution, the Boc group shields the pyridine nitrogen, favoring functionalization at the 3-amino position .
- Thermal stability : TGA analysis shows decomposition >150°C, enabling high-temperature reactions without premature deprotection .
Basic: What are the recommended storage conditions to maintain compound stability?
- Short-term : Store at –20°C in amber vials under desiccant (silica gel) to prevent hydrolysis .
- Long-term : Lyophilize and store under argon at –80°C; monitor via periodic NMR for Boc group integrity .
Advanced: What computational methods predict the compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina with kinase crystal structures (PDB: e.g., 2ITZ) to model binding poses .
- MD simulations : AMBER or GROMACS assess stability of hydrogen bonds (e.g., between the amine group and Asp86 in kinases) over 100-ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
